molecular formula C25H21BrClN5O2S B4535437 2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

Cat. No. B4535437
M. Wt: 570.9 g/mol
InChI Key: PFZMAZSMDQKWCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process for derivatives similar to the targeted compound involves multiple steps, including the esterification of specific bromo- or chloro-substituted benzamides, followed by reactions like the Suzuki−Miyaura reaction to introduce additional functional groups. A practical method for synthesizing a related orally active CCR5 antagonist illustrates the complexity and the need for precision in the synthesis of such compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of similar antipyrine derivatives have been elucidated through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies highlight the importance of hydrogen bonding, π-interactions, and electrostatic energy contributions in stabilizing the molecular structure of such compounds (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving the targeted compound are likely to be influenced by its functional groups and molecular structure. For instance, the synthesis and characterization of benzamide derivatives reveal insights into their reactivity, showcasing the role of various catalysts and conditions in achieving desired transformations (Mohebat et al., 2015).

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, are essential for understanding the behavior of chemical compounds under different conditions. While specific data on the physical properties of "2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide" is not directly available, related research indicates that X-ray diffraction and spectroscopic methods are valuable tools for determining these characteristics (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are crucial for predicting the behavior of the compound in various chemical reactions. Studies on similar compounds, focusing on their synthesis and reactivity, provide insights into how structural features influence chemical properties (Basheer & Rappoport, 2006).

Scientific Research Applications

Synthesis Techniques

  • The development of practical synthesis methods for orally active antagonists, highlighting the synthesis of complex molecules through reactions like the Suzuki−Miyaura reaction and demonstrating the potential for creating pharmacologically active compounds (Ikemoto et al., 2005).

Antimicrobial Activities

  • Thiourea derivatives have been synthesized and tested for their antimicrobial activities, showing potential as novel anti-microbial agents with significant effects on strains known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).

Antiviral and Antitumor Agents

Chemical Analysis and Characterization

  • Nonaqueous capillary electrophoresis has been used for the separation and analysis of related compounds, demonstrating the importance of analytical techniques in quality control and research (Ye, Huang, Li, Xiang, & Xu, 2012).

properties

IUPAC Name

2-bromo-N-[4-[5-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrClN5O2S/c1-15-20(27)8-5-9-21(15)29-22(33)14-35-25-31-30-23(32(25)2)16-10-12-17(13-11-16)28-24(34)18-6-3-4-7-19(18)26/h3-13H,14H2,1-2H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZMAZSMDQKWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

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